Electronic Absorption (CT Band λmax) as a Quantitative Descriptor of HOMO–LUMO Gap Tuning
In a direct head-to-head study of the methylated series (η5-C5H5−nMen)TiCl3 (n = 0–5), the charge-transfer (CT) absorption band λmax shifts linearly with the number of methyl substituents, tracking the HOMO–LUMO energy gap. For the unsubstituted CpTiCl3 (n = 0), λmax = 384 nm; for the most highly substituted member (EtMe4Cp), λmax reaches 438 nm [1]. The mono-methyl compound MeCpTiCl3 (n = 1) occupies a specific intermediate position in this series, providing a defined degree of electron donation from the Cp′ ligand to the titanium center that is distinct from both n = 0 and n = 5. The corresponding ⁴⁹,⁴⁷Ti NMR chemical shifts (δ) also follow a linear correlation with n, independently confirming the progressive electronic perturbation [2].
| Evidence Dimension | CT absorption band λmax (nm) and ⁴⁹,⁴⁷Ti NMR chemical shift |
|---|---|
| Target Compound Data | λmax intermediate between 384 and 438 nm (MeCpTiCl3, n = 1); δ ⁴⁹,⁴⁷Ti follows linear correlation with n [1][2] |
| Comparator Or Baseline | CpTiCl3 (n = 0): λmax = 384 nm; EtMe4CpTiCl3 (maximum substitution): λmax = 438 nm [1] |
| Quantified Difference | λmax span of 54 nm across the series; each methyl group incrementally red-shifts absorption via HOMO destabilization and LUMO stabilization [1] |
| Conditions | UV–vis spectroscopy in solution; ⁴⁹,⁴⁷Ti NMR in solution at ambient temperature [1][2] |
Why This Matters
The λmax value serves as a direct, experimentally accessible proxy for the electron density at the metal center, allowing researchers to select MeCpTiCl3 over its analogs when a specific, intermediate Lewis acidity of the Ti(IV) precursor is required for controlled catalyst activation.
- [1] Effects of methyl substituents at the cyclopentadienyl ligand on the properties of C5H5TiCl3 and C5H5TiAl2Cl8-x(C2H5)x (x = 0–4) complexes. J. Organomet. Chem. 1987, 333, 291–304. View Source
- [2] Pinkas, J.; Lycka, A.; Sindelar, P.; Gyepes, R.; Varga, V.; Kubista, J.; Horacek, M.; Mach, K. J. Mol. Catal. A: Chem. 2006, 257, 14–25. View Source
